molecular formula C20H25N5O B5360322 5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole

5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole

Cat. No. B5360322
M. Wt: 351.4 g/mol
InChI Key: FYSPIRKEXMCEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole, commonly known as "MeOP-DT" is a novel psychoactive substance that belongs to the indazole family. It is a potent agonist of the serotonin receptor 5-HT2A, which is responsible for the hallucinogenic effects of many psychedelic drugs. MeOP-DT is a relatively new compound that has gained popularity among the scientific community due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

MeOP-DT is a potent agonist of the serotonin receptor 5-HT2A. It binds to this receptor and activates it, leading to the hallucinogenic effects that are characteristic of many psychedelic drugs. MeOP-DT also has affinity for other serotonin receptors, including 5-HT2C and 5-HT7.
Biochemical and Physiological Effects:
MeOP-DT has been shown to have a number of biochemical and physiological effects. It increases the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. It also increases the levels of several cytokines, including interleukin-6 and tumor necrosis factor-alpha. These effects may contribute to the anti-inflammatory and neuroprotective properties of MeOP-DT.

Advantages and Limitations for Lab Experiments

MeOP-DT has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, making it useful for studying the effects of this receptor. Additionally, it has a unique chemical structure that may allow for the development of new therapeutic agents. However, the synthesis of MeOP-DT is complex and requires specialized equipment and expertise. Additionally, the effects of MeOP-DT on humans are not well understood, making it difficult to extrapolate findings from animal studies.

Future Directions

There are several future directions for research on MeOP-DT. One area of interest is the development of new therapeutic agents based on the chemical structure of MeOP-DT. Additionally, further studies are needed to understand the effects of MeOP-DT on humans, including its potential therapeutic applications. Finally, research is needed to determine the long-term effects of MeOP-DT use and its potential for abuse.

Synthesis Methods

The synthesis of MeOP-DT involves several steps, including the reaction of 2-methyl-4-pyridinylmagnesium bromide with 1,4-dibromobutane to form 4-(2-methyl-4-pyridinyl)-1,4-dibromobutane. This compound is then reacted with 5-methoxyindole in the presence of a palladium catalyst to form MeOP-DT. The synthesis of MeOP-DT is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

MeOP-DT has gained attention among researchers due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune diseases such as multiple sclerosis. Additionally, MeOP-DT has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-methoxy-3-[[4-(2-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl]-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-15-12-16(6-7-21-15)25-9-3-8-24(10-11-25)14-20-18-13-17(26-2)4-5-19(18)22-23-20/h4-7,12-13H,3,8-11,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSPIRKEXMCEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCCN(CC2)CC3=C4C=C(C=CC4=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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